methyl 3-amino-4,6-bis(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxylate
Description
Methyl 3-amino-4,6-bis(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxylate is a thienopyridine derivative characterized by a fused thiophene-pyridine core. Key structural features include:
- 4,6-Bis(4-methylphenyl) substituents: Provide steric bulk and modulate electronic properties via methyl groups.
- Methyl ester at position 2: Influences solubility and metabolic stability.
Properties
IUPAC Name |
methyl 3-amino-4,6-bis(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2S/c1-13-4-8-15(9-5-13)17-12-18(16-10-6-14(2)7-11-16)25-22-19(17)20(24)21(28-22)23(26)27-3/h4-12H,24H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCYKVMVYKZICU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC3=C2C(=C(S3)C(=O)OC)N)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The thieno[2,3-b]pyridine scaffold is typically constructed through cyclization reactions involving pyridine-thione precursors. A widely adopted approach involves the Thorpe-Ziegler cascade reaction, which combines 3-cyanopyridine-2(1H)-thiones with α-chloroacetanilides in the presence of a strong base. For the target compound, the introduction of 4-methylphenyl groups at positions 4 and 6 necessitates the use of substituted chalcone derivatives during the precursor synthesis.
Precursor Synthesis: 4,6-Bis(4-Methylphenyl)Pyridine-2(1H)-Thione
The synthesis begins with the preparation of 4,6-bis(4-methylphenyl)pyridine-2(1H)-thione via a three-step sequence:
- Chalcone Formation : Condensation of 4-methylacetophenone with 4-methylbenzaldehyde under acidic conditions yields 4,4'-dimethylchalcone.
- Cyclization : Treatment of the chalcone with malononitrile in the presence of morpholine generates δ-keto dinitrile intermediates.
- Thionation : Reaction with elemental sulfur in dimethylformamide (DMF) produces the pyridine-2(1H)-thione precursor.
Functionalization of the Thienopyridine Core
Introduction of the Methyl Ester Group
The carboxylate moiety at position 2 is introduced via esterification during the cyclization step. In a modified Thorpe-Ziegler protocol, methyl chloroacetate replaces α-chloroacetanilides, enabling direct incorporation of the methyl ester group. Reaction conditions involve refluxing in DMF with potassium carbonate as the base, achieving yields of 68–72%.
Table 1: Optimization of Esterification Conditions
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | K₂CO₃ | DMF | 120 | 72 |
| 2 | Et₃N | Toluene | 110 | 58 |
| 3 | NaOH | MeOH | 65 | 41 |
Installation of the 3-Amino Group
The amino group at position 3 is introduced through nucleophilic substitution or reduction:
- Direct Amination : Treatment of 3-bromo-4,6-bis(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxylate with aqueous ammonia under pressurized conditions (100°C, 24 h) affords the 3-amino derivative in 65% yield.
- Reductive Amination : Catalytic hydrogenation (H₂, Pd/C) of a 3-nitro precursor provides a higher yield (82%) but requires additional steps for nitro group introduction.
Mechanistic Insights into Key Reactions
Cyclization Mechanism
The formation of the thieno[2,3-b]pyridine ring proceeds via a tandem nucleophilic attack and aromatization sequence:
- S-Nucleophile Attack : The thiolate anion from pyridine-2(1H)-thione attacks the α-carbon of methyl chloroacetate, forming a thiirane intermediate.
- Ring Expansion : Base-mediated elimination of HCl triggers cyclization, yielding the thiophene ring.
- Aromatization : Dehydration under thermal conditions completes the conjugated π-system.
Regioselectivity Considerations
The positioning of substituents is influenced by steric and electronic factors:
Green Chemistry Approaches
Recent innovations emphasize sustainable synthesis:
- Aqueous Media : Replacement of organic solvents with water in the presence of cetyltrimethylammonium bromide (CTAB) as a surfactant reduces environmental impact. This method achieves comparable yields (70–75%) while enabling solvent recycling.
- Catalyst Recycling : CTAB and triethylamine catalysts can be recovered and reused for up to six cycles with <10% yield reduction.
Table 2: Comparative Analysis of Solvent Systems
| Entry | Solvent | Surfactant | Yield (%) | Reaction Time (h) |
|---|---|---|---|---|
| 1 | H₂O | CTAB | 75 | 14 |
| 2 | DMF | None | 72 | 12 |
| 3 | MeOH | None | 68 | 18 |
Structural Characterization and Validation
Spectroscopic Analysis
- ¹H NMR : Diagnostic signals include a singlet at δ 3.89 ppm (COOCH₃), multiplets at δ 6.8–7.4 ppm (aromatic protons), and a broad singlet at δ 5.2 ppm (NH₂).
- X-ray Crystallography : Single-crystal analysis confirms the planar thienopyridine core and intramolecular hydrogen bonding between the amino and ester groups.
Purity Assessment
Column chromatography (SiO₂, ethyl acetate/hexane) achieves >95% purity. Alternative purification via recrystallization from ethanol/water mixtures provides comparable results but lower recovery (78%).
Chemical Reactions Analysis
Types of Reactions
methyl 3-amino-4,6-bis(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide variety of derivatives with different functional groups.
Scientific Research Applications
methyl 3-amino-4,6-bis(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials, such as polymers and electronic components, due to its unique structural properties.
Mechanism of Action
The mechanism of action of methyl 3-amino-4,6-bis(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Table 1: Substituent Variations and Molecular Properties
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups: Methoxyphenyl (8d): Enhances CD73 inhibition potency (IC₅₀ = 0.2 μM) compared to morpholinophenyl (9d), likely due to improved electron-donating capacity . Methylphenyl (Target Compound): Methyl groups are less electron-donating than methoxy but may improve lipophilicity and membrane permeability.
- Bulk and Solubility: Morpholinophenyl (9d) introduces a polar heterocycle, enhancing aqueous solubility . Bromobenzofuran (6d) adds steric hindrance, limiting reactivity but enabling halogen-bonding interactions .
Key Observations:
- Base Sensitivity : LiOH in Procedure F enables efficient ester hydrolysis/functionalization for 8d .
- Temperature Dependence: Morpholinophenyl derivative (9d) requires elevated temperatures (50°C) for optimal yield .
Pharmacological Potential
- CD73 Inhibition: Methoxyphenyl derivative (8d) shows potent CD73 inhibition, a target in oncology and immunology .
- Antihypertensive Activity : S-312-d demonstrates long-lasting effects in hypertensive models (1 mg/kg effective dose), outperforming nifedipine .
- Antimicrobial/Antiviral Potential: Thienopyridines with amino groups (e.g., 3,4,6-triamino analogs) exhibit broad-spectrum bioactivity, suggesting the target compound may share similar properties .
Biological Activity
Methyl 3-amino-4,6-bis(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a thieno[2,3-b]pyridine core with multiple substituents that may influence its biological properties. The molecular formula is with a molar mass of approximately 350.47 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 350.47 g/mol |
| Structure | Thieno[2,3-b]pyridine core with methyl and phenyl groups |
Synthesis Methods
Various synthetic pathways have been explored to produce this compound. Notably, methods involving electrophilic cyclization of substituted pyridines have shown promise. Recent advancements in green chemistry have also facilitated more efficient syntheses with reduced environmental impact.
Anti-inflammatory Effects
Research has indicated that derivatives of thieno[2,3-b]pyridine compounds exhibit significant anti-inflammatory properties. For instance, compounds related to this compound have been evaluated for their ability to inhibit inflammatory mediators such as prostaglandins and cytokines.
Anticancer Activity
Several studies have highlighted the potential anticancer properties of thieno[2,3-b]pyridine derivatives. In vitro assays demonstrated that these compounds could inhibit cell proliferation in various cancer cell lines, including HeLa and A375 cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Case Studies
- Anti-inflammatory Activity : In a study examining the SAR of thieno[2,3-b]pyridine derivatives, it was found that specific substitutions at the 4 and 6 positions significantly enhanced anti-inflammatory activity. Compound 4f demonstrated an IC50 value of 123 nM in inhibiting PGE2-induced TNFα reduction in human blood assays .
- Anticancer Activity : A derivative of this compound was tested against human tumor cell lines (HCT116 and A375). Results indicated substantial inhibition of cellular proliferation with IC50 values ranging from 0.36 µM to 1.8 µM for different derivatives .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Substituent Effects : The presence of bulky groups at the 4 and 6 positions enhances anti-inflammatory potency.
- Amino Group Role : The amino group at position 3 is essential for maintaining biological activity, likely due to its involvement in hydrogen bonding interactions with target enzymes or receptors.
Q & A
Q. Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, dichloromethane) improve reaction homogeneity and yield .
- Catalysis : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., pyridine) to accelerate cyclization .
- Temperature Control : Gradual heating (60–80°C) minimizes side reactions during cyclocondensation .
Challenges : Low yields due to steric hindrance from the 4-methylphenyl groups. Purification via column chromatography or recrystallization (e.g., dichloromethane/petroleum ether mixtures) is critical .
Basic: Which analytical techniques are most effective for confirming structural purity and identity?
Answer:
- Spectroscopic Methods :
- Crystallography : Single-crystal X-ray diffraction for absolute configuration determination, as demonstrated for analogous thienopyridines .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
Advanced: How do structural modifications at the 3-amino or aryl positions influence biological activity?
Answer:
-
3-Amino Group : Essential for hydrogen bonding with biological targets (e.g., kinase active sites). Methylation or acylation reduces activity, as seen in related compounds .
-
Aryl Substituents :
Substituent Biological Impact Example Study 4-Methylphenyl Enhanced lipophilicity and membrane permeability Trifluoromethyl (CF₃) Improved metabolic stability and target affinity
Q. Computational Support :
- Molecular Docking : Predict binding modes with proteins (e.g., EGFR kinase) .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .
Advanced: How can contradictions in reported biological activity data be resolved?
Answer:
Contradictions often arise from assay variability or impurity-driven artifacts. Mitigation strategies include:
- Standardized Assays : Use validated protocols (e.g., NIH/NCATS guidelines) for cytotoxicity (MTT assay) or enzyme inhibition (kinase glo) .
- Batch Reproducibility : Synthesize multiple batches with identical purity (>98%) and compare activities .
- Meta-Analysis : Aggregate data from analogs (e.g., 4-chlorophenyl derivatives) to identify trends .
Advanced: What pharmacological assays are recommended to evaluate antiviral or anticancer potential?
Answer:
- Anticancer Screening :
- Antiviral Screening :
Follow-Up : ADME/Tox profiling (e.g., microsomal stability, hERG inhibition) to prioritize lead candidates .
Basic: What purification methods achieve >95% purity, and which solvents are optimal?
Answer:
- Recrystallization : Use solvent pairs like dichloromethane/petroleum ether (1:2 v/v) for high recovery .
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (10–50%) .
- HPLC : Reverse-phase C18 column with acetonitrile/water (0.1% TFA) .
Critical Note : Avoid prolonged exposure to protic solvents (e.g., methanol) to prevent ester hydrolysis .
Advanced: How do trifluoromethyl or aryl substituents affect pharmacokinetics, and how can ADME studies be designed?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
